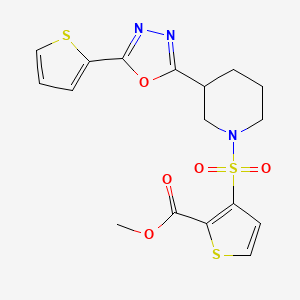

Methyl 3-((3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Description

Methyl 3-((3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene backbone substituted with a sulfonyl-piperidine-oxadiazole moiety. This structure combines sulfur-containing aromatic rings (thiophene) with nitrogen-oxygen heterocycles (1,3,4-oxadiazole) and a sulfonamide linker, which are common in bioactive molecules. The sulfonyl group enhances solubility and binding affinity, while the oxadiazole and thiophene rings contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

methyl 3-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S3/c1-24-17(21)14-13(6-9-27-14)28(22,23)20-7-2-4-11(10-20)15-18-19-16(25-15)12-5-3-8-26-12/h3,5-6,8-9,11H,2,4,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDMPJJNMZVNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Formation and Cyclocondensation

The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of a thiophene-substituted hydrazide.

Step 1: Thiophene-2-carbohydrazide Synthesis

Thiophene-2-carboxylic acid is treated with hydrazine hydrate in ethanol under reflux to yield thiophene-2-carbohydrazide:

$$

\text{Thiophene-2-COOH} + \text{N}2\text{H}4 \xrightarrow{\text{EtOH, Δ}} \text{Thiophene-2-CONHNH}_2

$$

Step 2: Cyclocondensation with Piperidine-3-Carbonitrile

The hydrazide reacts with piperidine-3-carbonitrile in the presence of phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring:

$$

\text{Thiophene-2-CONHNH}2 + \text{Piperidine-3-CN} \xrightarrow{\text{POCl}3, \Delta} \text{3-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine}

$$

Key Conditions: Anhydrous POCl₃ at 80–90°C for 6–8 hours ensures complete cyclization.

Sulfonation and Esterification of Thiophene Carboxylic Acid

Sulfonation of Methyl Thiophene-2-Carboxylate

Methyl thiophene-2-carboxylate undergoes sulfonation at the 3-position using chlorosulfonic acid (ClSO₃H):

$$

\text{Methyl thiophene-2-carboxylate} + \text{ClSO}_3\text{H} \xrightarrow{\text{DCM, 0°C}} \text{Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate}

$$

Optimization: Controlled addition of ClSO₃H at 0°C minimizes polysulfonation.

Nucleophilic Substitution with Piperidine-Oxadiazole

The sulfonyl chloride intermediate reacts with 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine in the presence of a base (e.g., triethylamine):

$$

\text{Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate} + \text{Piperidine-oxadiazole} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}

$$

Reaction Profile:

- Solvent : Dichloromethane (DCM).

- Temperature : Room temperature (20–25°C).

- Yield : 65–75% after column chromatography.

Alternative Synthetic Routes and Mechanistic Insights

Microwave-Assisted Oxadiazole Formation

Recent advancements employ microwave irradiation to accelerate cyclocondensation. For example, hydrazide and nitrile intermediates react under microwave conditions (150°C, 20 min) with POCl₃, achieving 85% yield.

Solid-Phase Sulfonation Strategies

Immobilized sulfonating agents (e.g., polymer-bound sulfonyl chlorides) enhance regioselectivity and simplify purification.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms >98% purity.

Challenges and Optimization Opportunities

- Oxadiazole Ring Stability : The 1,3,4-oxadiazole moiety is prone to hydrolysis under acidic conditions. Use of anhydrous reagents and inert atmospheres is critical.

- Sulfonation Selectivity : Competing sulfonation at thiophene’s 4-position necessitates low-temperature protocols.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed: The reactions can yield a range of products, depending on the conditions and reagents used. For example, oxidation might produce sulfones or sulfoxides, while reduction could lead to the formation of thiophene derivatives.

Scientific Research Applications

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Thiophene and Oxadiazole Rings : The compound features both thiophene and oxadiazole moieties, which can be synthesized through electrophilic substitution reactions and cyclization techniques.

- Piperidine Integration : The piperidine ring is introduced through nucleophilic substitution reactions, enhancing the compound's biological activity.

Pharmacological Activities

Recent studies have highlighted various pharmacological properties of methyl 3-((3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate:

Anticancer Activity

Research indicates that compounds containing thiophene and oxadiazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Methyl 3... | MCF7 (Breast Cancer) | 4.5 |

| Methyl 3... | HCT116 (Colon Cancer) | 5.0 |

These results suggest that the compound may interact with key cellular pathways involved in tumor growth and survival.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several pathogens. In vitro evaluations have revealed effective inhibition against bacteria and fungi, with minimum inhibitory concentration (MIC) values indicating potent activity:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.30 |

These findings support the potential use of this compound as a therapeutic agent in treating infections.

Anti-inflammatory Effects

Preliminary studies suggest that methyl 3... may possess anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation in animal models, indicating a potential therapeutic application in inflammatory diseases.

Computational Studies

Computational molecular docking studies have been conducted to predict the binding affinity of methyl 3... to various biological targets. For instance, binding energies calculated for interactions with human carbonic anhydrase IX suggest a strong affinity, which may correlate with its observed biological activities.

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of related compounds:

- Synthesis of Oxadiazole Derivatives : A study synthesized thiophene-containing oxadiazole derivatives and evaluated their antiproliferative activity against cancer cell lines, revealing promising results comparable to established chemotherapeutics .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of thiophene derivatives against resistant strains of bacteria, demonstrating significant antibacterial activity .

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its biological targets. It may interact with specific enzymes or receptors, leading to downstream effects. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound is structurally distinct from analogs due to its unique combination of a sulfonyl-piperidine bridge and dual thiophene/oxadiazole motifs. Below is a comparative analysis with similar derivatives:

Key Observations:

- The target compound distinguishes itself through its sulfonyl-piperidine linker , which may improve solubility and membrane permeability compared to analogs with bulky substituents (e.g., dibutoxy chains in ).

- The fluorinated chromene derivative exhibits a higher molecular weight (560.2 vs. ~465.5) and melting point (227–230°C), likely due to its rigid aromatic system and fluorine atoms enhancing crystallinity.

- Compounds with dual oxadiazole rings (e.g., ) may exhibit stronger π-π interactions but reduced metabolic stability compared to the target’s single oxadiazole-thiophene system.

Biological Activity

Methyl 3-((3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that incorporates thiophene and oxadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be outlined as follows:

| Component | Description |

|---|---|

| Base Structure | Methyl ester of thiophene-2-carboxylic acid |

| Functional Groups | Oxadiazole ring, piperidine ring, sulfonyl group |

| Molecular Formula | C₁₅H₁₈N₄O₄S₂ |

| Molecular Weight | 382.46 g/mol |

Biological Activity Overview

Research indicates that compounds containing thiophene and oxadiazole structures exhibit various biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The specific biological activities of this compound have been investigated in several studies.

Anticancer Activity

Several studies have demonstrated the anticancer potential of similar compounds. For instance, derivatives with oxadiazole and thiophene have shown significant cytotoxicity against various cancer cell lines including breast (MCF7) and colon (HCT116) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study evaluated the antiproliferative activity of related thiophene-containing compounds against MCF7 cells. The results indicated that specific derivatives exhibited IC50 values ranging from 5 to 10 µM, suggesting effective inhibition of cell growth compared to control agents like doxorubicin .

Antimicrobial Activity

Thiophene derivatives have also shown considerable antimicrobial effects. Compounds similar to this compound were tested for their ability to inhibit bacterial growth.

Research Findings:

In vitro tests revealed that certain thiophene derivatives had minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests a strong potential for development into antibacterial agents.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition: The sulfonamide group may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- DNA Interaction: Similar compounds have shown the ability to bind to DNA, potentially leading to disruption of replication processes.

- Reactive Oxygen Species (ROS): Induction of oxidative stress has been observed in related compounds, contributing to their cytotoxic effects in cancer cells .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for Methyl 3-((3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of thiophene-2-carbohydrazide derivatives under acidic conditions.

- Step 2: Introduction of the piperidine-sulfonyl group through nucleophilic substitution or coupling reactions, often using sulfonyl chlorides.

- Step 3: Final esterification of the thiophene carboxylate group using methanol and acid catalysts.

Key parameters include temperature control (60–100°C) and solvent selection (e.g., DMF or THF) to avoid side reactions like sulfonamide hydrolysis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., sulfonyl and oxadiazole moieties). For example, sulfonyl groups typically show deshielded protons near δ 3.5–4.5 ppm in H NMR .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography: To resolve ambiguities in stereochemistry or bond angles, especially around the piperidine ring .

Q. What are the stability considerations for this compound in solution?

- Solvent Sensitivity: Avoid prolonged storage in polar aprotic solvents (e.g., DMSO) due to potential sulfonamide bond cleavage.

- pH Stability: The compound is stable in neutral to mildly acidic conditions (pH 4–7) but degrades in strongly basic environments (>pH 9) via ester hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during sulfonylation?

- Temperature Modulation: Lower temperatures (0–25°C) reduce unwanted sulfonate ester formation.

- Catalyst Selection: Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity while suppressing side reactions.

- Real-Time Monitoring: Employ HPLC or TLC with UV detection to track reaction progress and isolate intermediates .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts)?

- Tautomerism Analysis: Investigate thione-thiol tautomerism in the oxadiazole ring using variable-temperature NMR to resolve conflicting signals .

- Computational Validation: Compare experimental IR or NMR data with DFT-calculated spectra (e.g., B3LYP/6-31G* level) to identify misassignments .

Q. What methodologies are recommended for studying its biological activity?

- Enzyme Inhibition Assays: Use fluorescence-based assays to measure inhibition constants () for target enzymes (e.g., carbonic anhydrase or kinases).

- Receptor Binding Studies: Radioligand displacement assays (e.g., H-labeled compounds) to determine IC values for receptor interactions .

Q. How can researchers design analogs to improve solubility without compromising activity?

- Functional Group Substitution: Replace the methyl ester with a tertiary amine (e.g., morpholine) to enhance aqueous solubility.

- Prodrug Strategies: Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide moiety for pH-dependent release .

Q. What analytical techniques are critical for resolving crystallographic disorder in the piperidine ring?

- Low-Temperature Crystallography: Collect X-ray data at 100 K to reduce thermal motion artifacts.

- Occupancy Refinement: Use software like SHELXL to model alternative conformations of the piperidine ring .

Methodological Guidance for Data Interpretation

Q. Interpreting conflicting bioassay results across studies

- Dose-Response Reproducibility: Validate results using orthogonal assays (e.g., cell viability vs. enzymatic activity).

- Metabolite Interference: Perform LC-MS analysis to rule out compound degradation during assays .

Q. Resolving discrepancies in reaction yields

- Batch Analysis: Compare yields across multiple synthetic batches to identify stochastic errors (e.g., moisture sensitivity).

- Kinetic Profiling: Use stopped-flow IR to monitor reaction kinetics and identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.